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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for interpreting and troubleshooting variable results in
ANG1005 efficacy studies.

Frequently Asked Questions (FAQS)

Q1: What is ANG1005 and what is its proposed mechanism of action?

Al: ANG1005 is a novel drug conjugate consisting of three molecules of the chemotherapy
agent paclitaxel covalently linked to the peptide vector Angiopep-2.[1][2] This design is
intended to facilitate the crossing of the blood-brain barrier (BBB).[1][2] The Angiopep-2 peptide
targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed
on the endothelial cells of the BBB and is also upregulated on various tumor cells, including
malignant glioma.[3][4] This receptor-mediated transcytosis allows ANG1005 to penetrate the
brain and tumor cells.[4] Once inside the tumor cells, it is believed that esterases cleave the
paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by
stabilizing microtubules.[1][5]

Q2: What is the rationale for conjugating paclitaxel to Angiopep-27?

A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and
lung cancer.[2] However, its effectiveness against brain tumors is limited by the BBB, which is
equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the
brain.[2][6] By conjugating paclitaxel to Angiopep-2, ANG1005 is designed to bypass this P-gp
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efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6]
Preclinical studies have shown that the brain uptake of ANG1005 is significantly greater than
that of paclitaxel.[5]

Q3: Has ANG1005 shown efficacy in clinical trials?

A3: ANG1005 has demonstrated activity in several clinical trials, particularly in patients with
brain metastases. In a Phase Il study involving patients with breast cancer and recurrent brain
metastases, ANG1005 treatment resulted in an intracranial objective response rate (iORR) of
15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient
benefit, defined as stable disease or better, was observed in 77% of evaluable patients
intracranially.[7] In a Phase | study with recurrent malignant glioma patients, disease control
was achieved in 56% of patients receiving doses of 300 mg/mz or higher.[3] However, in a
Phase Il study in patients with recurrent high-grade glioma (NCT01967810), the primary
efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]

Troubleshooting Guide for Variable Results

Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment
Methods.

» Possible Cause: Differences in the interpretation of imaging results between local
investigators and a centralized, independent radiology facility (IRF). In a Phase Il study for
breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8%
by IRF review.[7]

e Troubleshooting/Considerations:

o Standardized Response Criteria: Ensure strict adherence to standardized response
criteria, such as CNS RECIST 1.1, for all assessments.[7]

o Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to
minimize bias in radiological interpretation.

o Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities
in assessing treatment response in the brain.[5] Consider incorporating advanced imaging
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techniques, such as 18F-FLT-PET, which has shown a moderately strong association with
MRI findings for ANG1005.[5]

Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.

o Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily
pretreated patients who have received multiple prior therapies.[3][7] For instance, in one
study, 52% of patients with recurrent malignant glioma had received three or more prior
therapies.[3] In another, 94% of patients with breast cancer brain metastases had prior
taxane treatment.[7] This can lead to a more treatment-resistant disease and greater
variability in response.

e Troubleshooting/Considerations:

o Stratification: Stratify patients at enrollment based on key prognostic factors such as the
number and type of prior therapies, and baseline performance status.

o Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations
that may derive the most benefit from ANG1005.

o Possible Cause 2: Variable LRP1 Expression. ANG1005 relies on the LRP1 receptor for
entry into the brain and tumor cells.[4] The expression of LRP1 can be variable across
different tumor types and even within the same tumor grade.[10] Studies have shown
considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression
can differ between glioblastoma and lower-grade astrocytomas.[10] While LRP1 is often
upregulated in high-grade gliomas, the level of expression may influence the uptake of
ANG1005 and, consequently, its efficacy.[10]

e Troubleshooting/Considerations:

o Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression
levels and correlate them with treatment outcomes.

o Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized
LRP1 expression to investigate the correlation between receptor levels and ANG1005
efficacy.
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Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase Il Trial.

e Possible Cause: The patient population in the NCT01967810 study was heavily pretreated
and had recurrent disease, which is inherently difficult to treat.[8][11] The study included
patients with glioblastoma who were refractory to bevacizumab, a particularly challenging

patient group.[8]
e Troubleshooting/Considerations:

o Earlier Lines of Therapy: Consider designing studies that evaluate ANG1005 in earlier
lines of treatment for high-grade glioma, before extensive resistance mechanisms

develop.

o Combination Therapies: Investigate the potential of combining ANG1005 with other
therapeutic agents that have different mechanisms of action.

Data Presentation

Table 1: Summary of ANG1005 Clinical Trial Efficacy Results
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. Key Efficacy
Patient . L
Study Phase . Dosage Endpoints & Citation(s)
Population
Results
Intracranial ORR
(IORR): 15%
Breast Cancer (investigator),
with Recurrent 600 mg/mz IV 8% (IRF)Patient
Phase I ] ) [7]
Brain Metastases every 3 weeks Benefit (Stable
(n=72) Disease or
better): 77%
(intracranial)
Disease Control
Recurrent (= Stable
) 30-700 mg/m2 IV )
Phase | Malignant Disease): 56% of  [3]
) every 21 days )
Glioma (n=63) patients dosed >
300 mg/m?
Primary efficacy
Recurrent High- endpoints (ORR
Phase Il ) 600 mg/mz IV
Grade Glioma and PFS) were [819]
(NCT01967810) every 21 days )
(n=73) not met.Median
PFS: 1.4 months
] Overall Partial
Advanced Solid
) Response (PR):
Tumors with 30-700 mg/mz2 IV
Phase | ] 18.5% (5/27) at [12]
Brain Metastases every 3 weeks
doses 2420
(n=56)
mg/m?

Table 2: Summary of ANG1005 Preclinical Efficacy in Xenograft Models
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Xenograft Model Treatment Key Findings Citation(s)

Significant increase in
ANG1005 (50 mg/kg) survival compared to [6]

Intracerebral U7 MG

glioblastoma

control.

Dose-dependent
Intracerebral NCI- ANG1005 (20 and 50 improvement in 2]
H460 lung carcinoma mg/kg) survival compared to

control.

More potent inhibition
Intracerebral human of intracerebral human

ANG1005

tumor models tumor xenografts than

paclitaxel.

Experimental Protocols

Protocol: Phase Il Study of ANG1005 in Breast Cancer with Recurrent Brain Metastases
» Study Design: A multicenter, open-label, single-cohort Phase 1l study.[7]

» Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer
and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted
therapy. Patients were required to have at least one measurable brain lesion according to
CNS RECIST criteria.[7]

o Dosage and Administration: ANG1005 was administered intravenously at a dose of 600
mg/m2 on Day 1 of each 21-day cycle.[7]

o Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST
1.1 criteria by both the local investigator and an independent radiology facility. Extracranial
response was assessed using RECIST 1.1.[7]

Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model

e Animal Model: Nude mice.
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e Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the
brains of the mice.[6]

o Treatment: Three days after implantation, animals were treated by intraperitoneal injection
with either a vehicle control or ANG1005 (50 mg/kg). Treatments were administered twice a
week.[6]

» Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical
symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]

Visualizations
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Caption: ANG1005 Mechanism of Action Pathway.
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Caption: Typical Clinical Trial Workflow for ANG1005.
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Caption: Factors Contributing to Variable ANG1005 Efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39713041/
https://pubmed.ncbi.nlm.nih.gov/39713041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576951/
https://academic.oup.com/noa/article/6/1/vdae186/7924187
https://www.asco.org/abstracts-presentations/ABSTRACT129254
https://www.benchchem.com/product/b10858675#interpreting-variable-results-in-ang1005-efficacy-studies
https://www.benchchem.com/product/b10858675#interpreting-variable-results-in-ang1005-efficacy-studies
https://www.benchchem.com/product/b10858675#interpreting-variable-results-in-ang1005-efficacy-studies
https://www.benchchem.com/product/b10858675#interpreting-variable-results-in-ang1005-efficacy-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10858675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

